
N,N-Bis(carboxymethyl)aminoacetylproline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(carboxymethyl)aminoacetylproline: is a complex organic compound that features a proline backbone with additional carboxymethyl and aminoacetyl groups. This compound is known for its chelating properties, which makes it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(carboxymethyl)aminoacetylproline typically involves the reaction of proline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of proline attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pH, leading to higher yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Bis(carboxymethyl)aminoacetylproline can undergo oxidation reactions, particularly at the amino and carboxymethyl groups.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The carboxymethyl groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the carboxymethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Bis(carboxymethyl)aminoacetylproline is used as a chelating agent in various chemical reactions, particularly in the synthesis of metal complexes.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to bind metal ions.
Industry: In industrial applications, this compound is used in water treatment processes to remove heavy metals and other contaminants.
Wirkmechanismus
The mechanism by which N,N-Bis(carboxymethyl)aminoacetylproline exerts its effects is primarily through chelation. The compound binds to metal ions through its carboxymethyl and aminoacetyl groups, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N,N-Bis(carboxymethyl)lysine
- Diethylenetriaminepentaacetic acid
- Ethylenediaminetetraacetic acid
Comparison:
- N,N-Bis(carboxymethyl)aminoacetylproline has a unique proline backbone, which distinguishes it from other similar compounds.
- N,N-Bis(carboxymethyl)lysine has a lysine backbone, making it more suitable for protein interactions.
- Diethylenetriaminepentaacetic acid and Ethylenediaminetetraacetic acid are more commonly used as chelating agents in industrial applications due to their higher stability and binding capacity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and chelating properties make it a valuable tool for various scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
93583-08-5 |
|---|---|
Molekularformel |
C11H16N2O7 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
(2S)-1-[2-[bis(carboxymethyl)amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O7/c14-8(13-3-1-2-7(13)11(19)20)4-12(5-9(15)16)6-10(17)18/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)/t7-/m0/s1 |
InChI-Schlüssel |
LXZKWKLXKVDKGD-ZETCQYMHSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




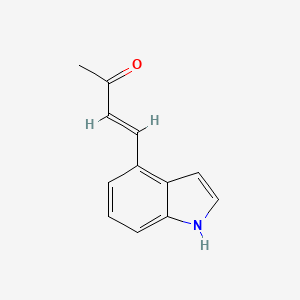
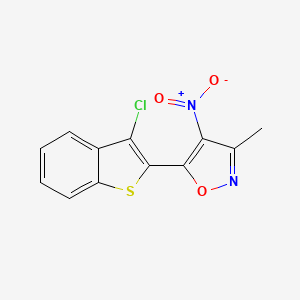
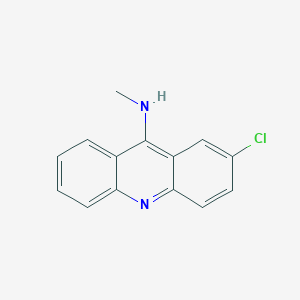
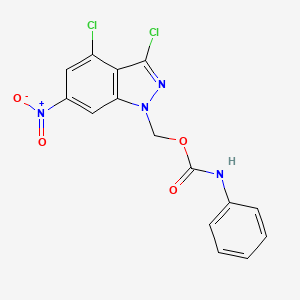

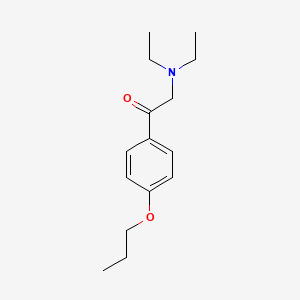
![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)
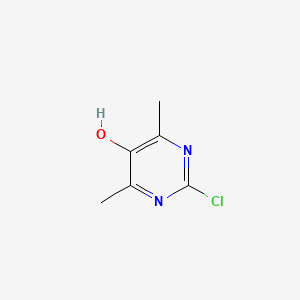
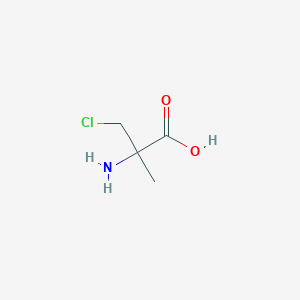
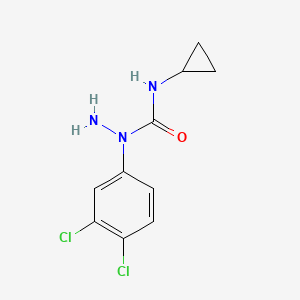
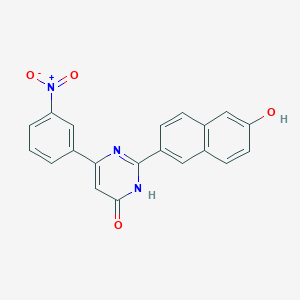
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
